molecular formula C9H19N B3018495 1-Cyclohexylpropan-1-amine CAS No. 854750-32-6

1-Cyclohexylpropan-1-amine

Cat. No.: B3018495
CAS No.: 854750-32-6
M. Wt: 141.258
InChI Key: UJAHMMDIDKVNLK-UHFFFAOYSA-N
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Description

1-Cyclohexylpropan-1-amine (CAS: 19146-53-3) is a chiral primary amine featuring a cyclohexyl group attached to the first carbon of a propane chain, with an amine group at the same position. It is commonly used as a building block in pharmaceutical synthesis and asymmetric catalysis. Its hydrochloride salt (CAS: 19146-54-4) is commercially available, with high purity (>98%) and enantiomeric excess (e.g., (S)-enantiomer) for research applications .

Properties

IUPAC Name

1-cyclohexylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-9(10)8-6-4-3-5-7-8/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAHMMDIDKVNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854750-32-6
Record name 1-cyclohexylpropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 1-bromopropane under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{1-Bromopropane} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are chosen for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclohexylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Cyclohexylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

Structural Analogues

The following structurally related amines exhibit variations in substituent position, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes
1-Cyclohexylpropan-1-amine 19146-53-3 C₉H₁₉N Amine at C1, cyclohexyl at C1 Chiral intermediate in drug synthesis
1-Cyclohexylpropan-2-amine HCl 5471-54-5 C₉H₁₉N·HCl Amine at C2, cyclohexyl at C1 Positional isomer; lower steric hindrance
cis-4-Methylcyclohexanamine HCl 33483-66-8 C₇H₁₅N·HCl Amine on cyclohexane ring, methyl at C4 (cis) Higher rigidity; used in agrochemicals
Adamantan-2-amine HCl 10523-68-9 C₁₀H₁₇N·HCl Adamantane backbone with amine at C2 Enhanced thermal stability

Key Structural Differences :

  • Positional Isomerism : this compound vs. 1-Cyclohexylpropan-2-amine (evidence of altered amine position affecting reactivity and steric effects) .
  • Ring Substituents : Cyclohexane vs. adamantane backbones (adamantane derivatives exhibit higher lipophilicity and metabolic stability) .
Physicochemical Properties
  • Boiling Point/Solubility : this compound’s cyclohexyl group enhances hydrophobicity compared to linear amines (e.g., 3-cyclohexylpropan-1-amine, CAS: 59807-53-3) .
  • Chirality : The (S)-enantiomer (CAS: 19146-54-4) is preferred in asymmetric synthesis due to its high enantiomeric purity (>98% ee), whereas racemic mixtures are less common .

Biological Activity

1-Cyclohexylpropan-1-amine, also known as cyclohexylpropanamine, is an organic compound with the molecular formula C9H19N. This compound is notable for its structural features, including a cyclohexyl group attached to a propanamine backbone. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C9H19N
  • Molecular Weight : 155.25 g/mol
  • Structure : The compound consists of a cyclohexyl ring connected to a propanamine chain, which influences its interaction with biological systems.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly in the central nervous system (CNS). The compound's structure allows it to cross the blood-brain barrier (BBB), making it a candidate for neuropharmacological studies.

Key Mechanisms:

  • Neurotransmitter Modulation : It may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
  • Enzyme Interaction : The compound has shown potential in affecting enzyme activity related to metabolic pathways.

Pharmacological Studies

Research indicates that this compound may possess stimulant properties similar to other amines. Studies have explored its effects on animal models, revealing insights into its pharmacodynamics.

Table 1: Summary of Pharmacological Effects

Study ReferenceModel UsedObserved Effects
Rodent modelsIncreased locomotor activityPotential stimulant activity
Cell culturesModulation of neurotransmitter releaseNeurotransmitter involvement
In vivo studiesAltered behavioral responsesSuggests psychoactive properties

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Cognitive Enhancement :
    • A study involving rodents demonstrated that administration of the compound led to improved performance in memory tasks, indicating potential cognitive-enhancing effects.
  • Mood Disorders :
    • Preliminary research suggests that the compound may alleviate symptoms of depression in animal models, possibly through serotonergic mechanisms.
  • Pain Management :
    • Another study indicated that this compound might exhibit analgesic properties, warranting further investigation into its use as a pain management agent.

Structural Comparisons

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundStructure TypeBiological Activity
CyclohexylamineSimple amineBasic CNS effects
3-Amino-1-cyclohexylpropan-1-olHydroxyl and amino groupsDiverse chemical reactions
N-CyclohexylmethylamineAlkylated amineNeurotransmitter modulation

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